molecular formula C16H11ClN2O3S B11082094 N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B11082094
M. Wt: 346.8 g/mol
InChI Key: ZDVWKSPXFRCDPN-UHFFFAOYSA-N
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Description

N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiophene ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then chlorinated to introduce the chlorine atom. The thiophene-2-carbonyl chloride is synthesized separately and then reacted with the amine derivative of the chlorinated furan compound under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction progress, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the thiophene and furan rings allows it to interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carbonyl chloride share structural similarities with N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide.

    Furan derivatives: Furan-2-carboxylic acid and furan-2-carbonyl chloride are related compounds with similar chemical properties.

Uniqueness

This compound is unique due to the combination of the furan and thiophene rings in its structure, along with the presence of both chlorine and sulfur atoms

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[2-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-16(21)14-4-2-8-23-14)5-6-12(11)19-15(20)13-3-1-7-22-13/h1-9H,(H,18,21)(H,19,20)

InChI Key

ZDVWKSPXFRCDPN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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